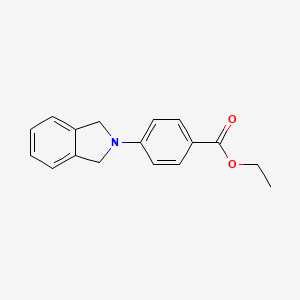

![molecular formula C16H19BrN2O B5560572 2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1,3-diazatricyclo derivatives involves multiple steps, including reactions that establish the complex tricyclic framework and introduce functional groups. For example, derivatives of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol have been synthesized and analyzed using 1H and 13C NMR spectroscopy. The crystal structure of these compounds has been determined by X-ray diffraction, illustrating the adamantane-like cage system with nearly perfect chair conformations for each ring (Fernández et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one" has been elucidated using techniques such as single-crystal X-ray diffraction. These analyses reveal intricate details about the atomic arrangement, bond lengths, angles, and overall three-dimensional shape, providing insights into the compound's molecular geometry and conformation (Newton et al., 1967).

Chemical Reactions and Properties

The chemical behavior of 1,3-diazatricyclo derivatives under various conditions has been studied to understand their reactivity and functional group transformations. These studies include reactions with different reagents, elucidating pathways for synthesizing new compounds with potential biological or materials applications. For instance, the reaction of cyclic amines with diazonium ions has been explored, leading to a new series of compounds characterized by HR-MS, 1H, 13C NMR, and 2D-NMR techniques (Rivera & González-Salas, 2010).

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

The study on the crystal and molecular structure of cyclo-adducts from similar compounds has been crucial in understanding their geometric and electronic properties. For instance, Newton et al. (1967) explored the molecular structure of an adduct formed from exo-3-phenyl-3,4,5-triazatricyclo[5,2,1,02,6]dec-4-ene and p-bromophenyl isocyanate, revealing insights into the crystalline arrangement and geometrical features of the molecule through X-ray examination (Newton, Kapecki, Baldwin, & Paul, 1967).

Synthesis and Polymerization Properties

Research on new olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes, which include related bromophenyl compounds, has provided significant insights into their synthesis, structural characterization, and polymerization properties. Schmid et al. (2001) detailed the preparation of these complexes and investigated their behavior in the insertion polymerization of ethene, highlighting the potential of these compounds in polymer science (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Antimicrobial Applications

Another fascinating application area is the synthesis of adamantanes for antimicrobial purposes. Balaji, Sarveswari, and Vijayakumar (2015) synthesized and reduced tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones, demonstrating their effectiveness as antibacterials. This research underscores the potential of such compounds in developing new antimicrobial agents (Balaji, Sarveswari, & Vijayakumar, 2015).

Synthesis of Aminobromocyclitol Derivatives

The enantioselective synthesis of aminobromocyclitol derivatives, including the targeted compound, has been explored for its potential in synthesizing biologically active molecules. Allemann and Vogel (1994) presented a method for reducing a cyclo-adduct to an endo-alcohol, followed by treatment with HBr/AcOH, demonstrating a pathway to synthesize aminobromocyclitol derivatives with potential therapeutic applications (Allemann & Vogel, 1994).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNATTHZWMJSSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)

![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)

![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)